molecular formula C21H22N6O B11233974 2-{ethyl[1-phenyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol

2-{ethyl[1-phenyl-4-(phenylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol

Cat. No.: B11233974
M. Wt: 374.4 g/mol
InChI Key: KRJWRGJQFPCEFW-UHFFFAOYSA-N
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Description

2-{ETHYL[1-PHENYL-4-(PHENYLAMINO)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHAN-1-OL is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{ETHYL[1-PHENYL-4-(PHENYLAMINO)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHAN-1-OL typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process would typically be carried out in a controlled environment to ensure the stability and reactivity of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-{ETHYL[1-PHENYL-4-(PHENYLAMINO)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{ETHYL[1-PHENYL-4-(PHENYLAMINO)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHAN-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{ETHYL[1-PHENYL-4-(PHENYLAMINO)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHAN-1-OL involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{ETHYL[1-PHENYL-4-(PHENYLAMINO)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL]AMINO}ETHAN-1-OL is unique due to its specific substitution pattern and the presence of both phenyl and ethyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

2-[(4-anilino-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)-ethylamino]ethanol

InChI

InChI=1S/C21H22N6O/c1-2-26(13-14-28)21-24-19(23-16-9-5-3-6-10-16)18-15-22-27(20(18)25-21)17-11-7-4-8-12-17/h3-12,15,28H,2,13-14H2,1H3,(H,23,24,25)

InChI Key

KRJWRGJQFPCEFW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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